Kaempferol tétraacétate

Vue d'ensemble

Description

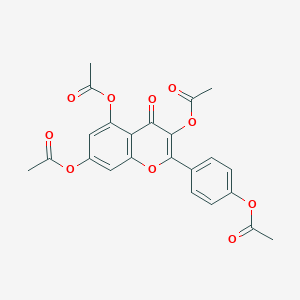

Kaempferol tetraacetate is a derivative of kaempferol, a naturally occurring flavonoid found in various plants such as beans, broccoli, strawberries, teas, and propolis . Kaempferol itself is known for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties . Kaempferol tetraacetate is synthesized by acetylating the hydroxyl groups of kaempferol, resulting in a compound with improved solubility and stability .

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that kaempferol tetraacetate exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including those from breast, colon, and liver cancers. For instance, kaempferol has been demonstrated to induce apoptosis in human glioma and leukemia cells through mechanisms involving caspase activation and cell cycle arrest .

Table 1: Summary of Anticancer Effects

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | Induces apoptosis | |

| Colon Cancer | Inhibits cell proliferation | |

| Liver Cancer | Induces G2/M cell cycle arrest |

Anti-inflammatory Effects

Kaempferol tetraacetate exhibits notable anti-inflammatory properties by modulating inflammatory pathways. It inhibits the expression of matrix metalloproteinases (MMPs) and pro-inflammatory cytokines, which are crucial in the progression of inflammatory diseases .

Table 2: Anti-inflammatory Activities

| Target Molecule | Effect | Reference |

|---|---|---|

| MMP-2 | Inhibition of expression | |

| Pro-inflammatory Cytokines | Downregulation |

Kaempferol tetraacetate has shown promise in antimicrobial applications. Studies have demonstrated its efficacy against various pathogens, including bacteria and parasites. For example, complexes formed with antimony (Sb(V)) and kaempferol derivatives have been tested for their anti-promastigote and anti-amastigote activities against Leishmania species, showing IC50 values indicating potent activity .

Table 3: Antimicrobial Efficacy

| Pathogen Type | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Leishmania spp. | Anti-promastigote | 14.93 ± 2.21 | |

| Leishmania spp. | Anti-amastigote | 0.52 - 14.50 |

Cosmetic Applications

Recent studies have explored the use of kaempferol tetraacetate in cosmetic formulations aimed at skin rejuvenation. Its ability to reduce cellular senescence and enhance collagen synthesis makes it a candidate for anti-aging products . Clinical trials have shown improvements in skin appearance after treatment with formulations containing kaempferol derivatives.

Table 4: Cosmetic Applications

Mécanisme D'action

Target of Action

Kaempferol, a flavonoid from which Kaempferol tetraacetate is derived, has been shown to interact with multiple targets in the body. It has been found to have anti-cancer properties, affecting many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types . Specific targets include proteins like AKT1 and MMP9 , and it has also been shown to affect the NLRP3 inflammasome and the CCAAT enhancer binding protein (C/EBP) .

Mode of Action

Kaempferol interacts with its targets leading to various changes. For instance, it has been shown to inactivate the NLRP3 inflammasome, which is responsible for activating caspase-1 and mature IL-1β, thereby leading to an inflammatory response . In adipocytes, kaempferol downregulates C/EBP β and SREBP1c, and upregulates the expression of adipose triglyceride (TAG) lipase (ATGL) to inhibit the accumulation of TAGs .

Biochemical Pathways

Kaempferol affects multiple biochemical pathways. For instance, it has been shown to induce bacterial pathogen resistance by both salicylic acid (SA) and MPK-dependent signaling pathways in Arabidopsis . In cancer cells, it has been found to alter many signaling pathways, resulting in cell growth inhibition and death .

Result of Action

The molecular and cellular effects of kaempferol’s action are diverse. It has been shown to have anti-cancer, antioxidant, anti-inflammatory, antimicrobial, cardioprotective, neuroprotective, antidiabetic, anti-osteoporotic, estrogenic/antiestrogenic, anxiolytic, analgesic, and antiallergic properties . In cancer cells, it results in cell growth inhibition and death .

Action Environment

The action of kaempferol can be influenced by various environmental factors. For instance, the bioavailability of kaempferol can be enhanced by nanoformulation, which can lead to better absorption into the body, better target delivery, and improved therapeutic action against certain diseases .

Analyse Biochimique

Biochemical Properties

Kaempferol tetraacetate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It shows cytotoxicity, indicating that it may interact with key proteins or enzymes involved in cell survival and proliferation .

Cellular Effects

Kaempferol tetraacetate influences cell function by exerting cytotoxic effects on various types of cells . It may impact cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of action of Kaempferol tetraacetate involves its interactions at the molecular level. It may bind to specific biomolecules, inhibit or activate enzymes, and cause changes in gene expression that lead to its cytotoxic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of kaempferol tetraacetate involves the acetylation of kaempferol. The process typically includes the following steps:

Benzylation: Kaempferol is first benzylated to protect the hydroxyl groups.

Acetylation: The benzylated kaempferol is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Deacetylation: The benzyl groups are removed through deacetylation, yielding kaempferol tetraacetate.

Industrial Production Methods: Industrial production of kaempferol tetraacetate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Analyse Des Réactions Chimiques

Types of Reactions: Kaempferol tetraacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it back to kaempferol or other reduced forms.

Substitution: Substitution reactions can occur at the acetyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of kaempferol tetraacetate .

Comparaison Avec Des Composés Similaires

Kaempferol tetraacetate is unique compared to other similar compounds due to its specific acetylation pattern, which enhances its solubility and stability. Similar compounds include:

Kaempferol: The parent compound with similar biological activities but lower solubility.

Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties but different hydroxylation patterns.

Myricetin: A flavonoid with additional hydroxyl groups, leading to different chemical and biological properties.

Activité Biologique

Kaempferol tetraacetate, a derivative of the flavonoid kaempferol, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of kaempferol tetraacetate, supported by relevant data tables and case studies.

Overview of Kaempferol Tetraacetate

Kaempferol tetraacetate is synthesized through the acetylation of kaempferol, resulting in a compound with enhanced lipophilicity and potentially improved bioactivity. The structural modifications may alter its pharmacokinetics and bioavailability compared to its parent compound.

Antioxidant Activity

Kaempferol tetraacetate exhibits significant antioxidant properties. Research indicates that it can reduce oxidative stress markers and improve antioxidant enzyme levels in various biological models. For instance, in diabetic rats, kaempferol supplementation resulted in decreased lipid peroxidation and restored antioxidant defenses .

Anti-inflammatory Effects

Kaempferol tetraacetate has demonstrated anti-inflammatory effects in various studies. It modulates the expression of inflammatory cytokines and reduces the activation of pathways associated with inflammation. For example, kaempferol treatment has been shown to decrease TNF-α levels in liver tissues, indicating its potential in managing inflammatory conditions .

Antimicrobial Properties

Kaempferol tetraacetate exhibits antimicrobial activity against a range of pathogens. Studies have shown that it disrupts bacterial cell membranes and inhibits DNA gyrase activity, which is crucial for bacterial replication. Its effectiveness against Escherichia coli and Staphylococcus aureus highlights its potential as an antimicrobial agent .

Case Studies

- Leishmaniasis Treatment : A study demonstrated that kaempferol tetraacetate complexes exhibited promising anti-amastigote activity with IC50 values ranging from 0.52 to 14.50 µM, indicating potential as a treatment for leishmaniasis .

- Diabetic Rat Model : In a controlled study on diabetic rats, administration of kaempferol tetraacetate significantly improved plasma glucose levels and reduced oxidative stress markers, suggesting its utility in managing diabetes-related complications .

The biological activities of kaempferol tetraacetate are attributed to several mechanisms:

- Antioxidant Mechanism : It enhances the activity of superoxide dismutase (SOD) and reduces reactive oxygen species (ROS) generation .

- Anti-inflammatory Pathway : Kaempferol tetraacetate downregulates pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its anti-inflammatory effects .

- Antimicrobial Action : It inhibits bacterial growth by disrupting cell membrane integrity and interfering with DNA replication processes in bacteria .

Propriétés

IUPAC Name |

[4-(3,5,7-triacetyloxy-4-oxochromen-2-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O10/c1-11(24)29-16-7-5-15(6-8-16)22-23(32-14(4)27)21(28)20-18(31-13(3)26)9-17(30-12(2)25)10-19(20)33-22/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAYHERJWMTSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does kaempferol tetraacetate interact with biological targets?

A1: While the provided research doesn't focus on kaempferol tetraacetate's direct biological activity, a related compound, kaempferol, is mentioned. [] This suggests that kaempferol tetraacetate might serve as a prodrug, eventually converting to kaempferol in vivo. Further research would be needed to confirm this hypothesis. [] Molecular Docking Study Characterization of Rare Flavonoids at the Nac-Binding Site of the First Bromodomain of BRD4 (BRD4 BD1): https://www.semanticscholar.org/paper/5daf3899a5e6c390df2bff4cfa1b59397609ea55

Q2: What are the possible applications of kaempferol tetraacetate in synthetic chemistry?

A2: Kaempferol tetraacetate can act as a valuable starting material for selectively synthesizing various O-methylated kaempferol derivatives. [] This is achieved through a controlled deacetylation process followed by specific methylation reactions. This strategy offers a route to access a diverse range of kaempferol analogs with potentially distinct biological properties. [] Selective methylation of kaempferol via benzylation and deacetylation of kaempferol acetates: https://www.semanticscholar.org/paper/ac1d2ee2a6b0f78614f7436567c06e9dd2618ed5

Q3: Are there any computational studies exploring kaempferol derivatives?

A3: Yes, computational docking studies have been conducted using closely related molecules like rare flavonoids, including naringenin triacetate. [] These studies focused on their binding potential within the Nac binding site of the first bromodomain of BRD4 (BRD4 BD1), a protein involved in epigenetic regulation. These findings could provide insights into the potential interactions of kaempferol tetraacetate with similar biological targets. [] Molecular Docking Study Characterization of Rare Flavonoids at the Nac-Binding Site of the First Bromodomain of BRD4 (BRD4 BD1): https://www.semanticscholar.org/paper/5daf3899a5e6c390df2bff4cfa1b59397609ea55

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.